Pyridine-3,5-dicarboxamide
Overview
Description
Pyridine-3,5-dicarboxamide is a chemical compound that is part of a broader class of pyridine carboxamides. These compounds are characterized by a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, and carboxamide groups, which are functional groups consisting of a carbonyl group attached to an amine. Pyridine carboxamides have been studied for various applications, including their use in crystal engineering, pharmaceuticals, and as ligands in coordination chemistry .
Synthesis Analysis
The synthesis of pyridine carboxamide derivatives often involves condensation reactions. For instance, new pyridine dicarboxamide ligands have been synthesized from reactions involving pyridine-2,6-dicarboxylic acid and its derivatives with various amines or carboxylic acid precursors . Additionally, pyridine-3,5-dicarboxamide derivatives can be synthesized through reactions involving pyridine dicarbonyl dichloride and amines, as demonstrated in the synthesis of polyamides containing pyridyl moieties .
Molecular Structure Analysis
The molecular structure of pyridine carboxamide derivatives is characterized by extensive intramolecular hydrogen bonding interactions, which can influence the conformation and packing of these molecules in the solid state. X-ray crystallography has been used to determine the structures of these compounds, revealing that they can form complex geometries such as double helices and can coordinate with metal ions in various nuclearities .
Chemical Reactions Analysis
Pyridine carboxamides can participate in various chemical reactions. For example, they can react with copper(II) salts to form copper complexes with different nuclearities, where the pyridine carboxamide acts as a ligand coordinating to the copper ions . They can also undergo functionalization reactions, as seen with the conversion of pyrazole carboxylic acid into carboxamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine carboxamides are influenced by their molecular structure. The presence of hydrogen bonding can affect their solubility and thermal stability. For instance, polymers containing pyridyl moieties synthesized from pyridine carboxamides are soluble in polar solvents and exhibit good thermal stability . The crystal chemistry of these compounds is also affected by intermolecular interactions, which can lead to polymorphism in the solid state .
Relevant Case Studies
Pyridine carboxamides have been explored in various case studies for their potential applications. For example, they have been used in the design of novel antitubercular agents, where derivatives exhibited promising in vitro potency against drug-resistant strains of Mycobacterium tuberculosis . Additionally, pyridine carboxamide chalcone hybrids have been synthesized and shown to possess antibacterial, anti-inflammatory, and antioxidant activities . These studies highlight the versatility and potential of pyridine carboxamides in medicinal chemistry and materials science.
Scientific Research Applications
-
Crystal Structure Analysis
- Field : Crystallography
- Application : Pyridine-3,5-dicarboxamide is used in the synthesis of a pincer-type compound, which is a tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group .
- Method : The compound is synthesized and its structure and spectroscopic characterization are described. The molecular packing structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .
- Results : The Hirshfeld surface analysis and fingerprint plots show that the OH/HO contacts resulting from C–H⋯O intermolecular interactions contributed significantly to the overall surface interaction with a total percentage contribution of 35.4% .
-
Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : Pyridine, the core structure of Pyridine-3,5-dicarboxamide, is a precious source of clinically useful agents in the field of medicinal chemistry research .
- Method : Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .
- Results : This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space .
-
Energy Storage Devices
- Field : Energy Storage
- Application : Pyridine-3,5-dicarboxylate-based metal–organic frameworks are used as an active electrode material for battery-supercapacitor hybrid energy storage devices .
- Method : MOFs based on pyridine 3,5-dicarboxylate (PYDC) ligand in combination with copper and cobalt are electrochemically analyzed .
- Results : The device showcased energy and power density of 17 W h kg −1 and 2550 W kg −1, respectively .
-
Material Science
- Field : Material Science
- Application : Pyridine-3,5-dicarboxylate is used in the synthesis of new metal–organic frameworks (MOFs) .
- Method : The synthesis involves the use of a combination of polytopic nitrogen and oxygen-donor ligands and amino- or pyridine-alcohol templates .
- Results : This study represents the initial systematic investigation on the use of this combination for the synthesis of new MOFs .
-
Environmental Science
- Field : Environmental Science
- Application : Pyridine-3,5-dicarboxylic acid is used in the synthesis of new metal–organic frameworks (MOFs) which have potential applications in environmental science .
- Method : The synthesis involves the use of a combination of polytopic nitrogen and oxygen-donor ligands and amino- or pyridine-alcohol templates .
- Results : This study represents the initial systematic investigation on the use of this combination for the synthesis of new MOFs .
-
Analytical Chemistry
- Field : Analytical Chemistry
- Application : Pyridine-3,5-dicarboxamide is used in the synthesis of a pincer-type compound, which is a tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group .
- Method : The compound is synthesized and its structure and spectroscopic characterization are described. The molecular packing structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .
- Results : The Hirshfeld surface analysis and fingerprint plots show that the OH/HO contacts resulting from C–H⋯O intermolecular interactions contributed significantly to the overall surface interaction with a total percentage contribution of 35.4% .
-
Drug Discovery
- Field : Pharmaceutical Research
- Application : Pyridine, the core structure of Pyridine-3,5-dicarboxamide, is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . This privileged scaffold has been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) .
- Method : Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .
- Results : This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space .
-
Chemical Synthesis
- Field : Chemical Synthesis
- Application : Pyridine-3,5-dicarboxamide is used in the synthesis of a pincer-type compound, which is a tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group .
- Method : The compound is synthesized and its structure and spectroscopic characterization are described .
- Results : The molecular packing structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .
Safety And Hazards
Future Directions
Metal–organic frameworks (MOFs) based on pyridine 3,5-dicarboxylate (PYDC) ligand have shown promise in energy storage applications . They have been used as an active electrode material for battery-supercapacitor hybrid energy storage devices . This suggests that Pyridine-3,5-dicarboxamide and its related compounds could have potential applications in the field of energy storage.
properties
IUPAC Name |
pyridine-3,5-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-6(11)4-1-5(7(9)12)3-10-2-4/h1-3H,(H2,8,11)(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNOWMBWHHKGLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326044 | |
Record name | pyridine-3,5-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-3,5-dicarboxamide | |
CAS RN |
4663-99-4 | |
Record name | 3,5-Pyridinedicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4663-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dinicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004663994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Pyridinedicarboxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523084 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | pyridine-3,5-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DINICOTINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LC6ZJU4SE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.